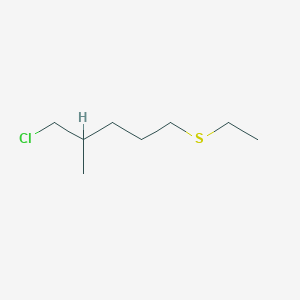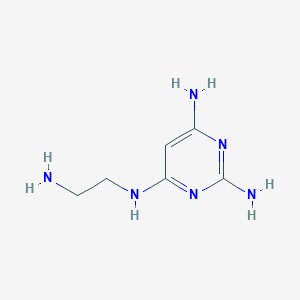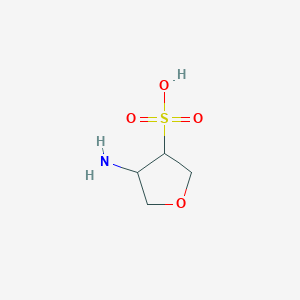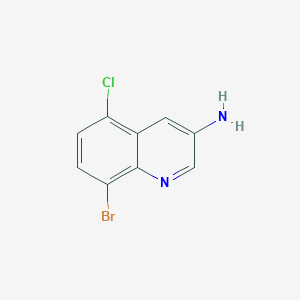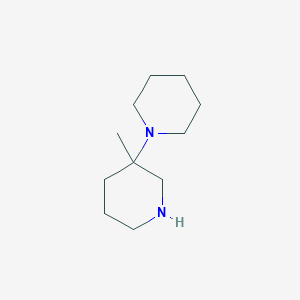
3'-Methyl-1,3'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Methyl-1,3’-bipiperidine is a chemical compound that belongs to the class of bipiperidines These compounds are characterized by the presence of two piperidine rings connected by a single bond The addition of a methyl group at the 3’ position of one of the piperidine rings distinguishes 3’-Methyl-1,3’-bipiperidine from other bipiperidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-1,3’-bipiperidine typically involves the coupling of two piperidine rings. One common method is the palladium-catalyzed cross-coupling reaction. For instance, the Suzuki coupling reaction can be employed, where a piperidine boronic acid derivative reacts with a halogenated piperidine under the influence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out at elevated temperatures.
Industrial Production Methods: Industrial production of 3’-Methyl-1,3’-bipiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings. The choice of catalysts, solvents, and purification methods are tailored to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Methyl-1,3’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a substituent on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3’-Methyl-1,3’-bipiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of 3’-Methyl-1,3’-bipiperidine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction cascades, where the binding of the compound to a receptor triggers a series of intracellular events leading to a physiological response .
Vergleich Mit ähnlichen Verbindungen
1,3’-Bipiperidine: Lacks the methyl group at the 3’ position, which may affect its binding affinity and activity.
4,4’-Bipiperidine: Has a different substitution pattern, leading to variations in chemical reactivity and biological activity.
2,2’-Bipiperidine: Another isomer with distinct properties due to the position of the piperidine rings.
Uniqueness: 3’-Methyl-1,3’-bipiperidine is unique due to the presence of the methyl group, which can influence its steric and electronic properties. This modification can enhance its binding affinity to certain targets, making it a valuable compound in medicinal chemistry and other applications.
Eigenschaften
Molekularformel |
C11H22N2 |
|---|---|
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
3-methyl-3-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C11H22N2/c1-11(6-5-7-12-10-11)13-8-3-2-4-9-13/h12H,2-10H2,1H3 |
InChI-Schlüssel |
VOBNKWPXTUNCRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCNC1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol](/img/structure/B13194929.png)
![1-{[3-(Chloromethyl)phenyl]methyl}piperidine](/img/structure/B13194930.png)
![3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194939.png)
![tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate](/img/structure/B13194957.png)

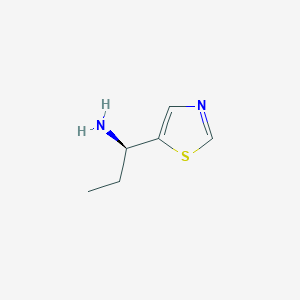
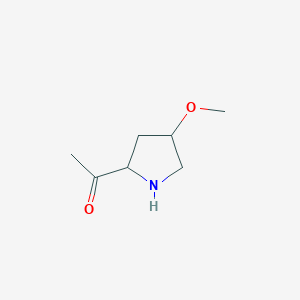

![N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide](/img/structure/B13194987.png)
